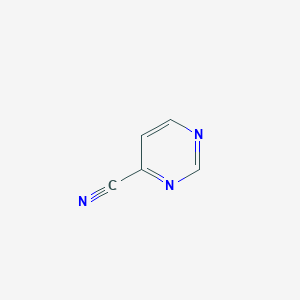

Pyrimidine-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-3-5-1-2-7-4-8-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEWSZYVEDTXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437943 | |

| Record name | Pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42839-04-3 | |

| Record name | Pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical characteristics of Pyrimidine-4-carbonitrile

An In-depth Technical Guide to the Physicochemical Characteristics of Pyrimidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and applications of this compound (CAS No: 42839-04-3). As a pivotal heterocyclic building block, its unique electronic properties, conferred by the electron-withdrawing pyrimidine ring and the cyano group, make it a valuable intermediate in medicinal chemistry and materials science. This document consolidates critical data on its physical properties, spectroscopic profile, solubility, and stability. Furthermore, it offers expert insights into its synthetic pathways and characteristic reactivity, providing researchers, scientists, and drug development professionals with a foundational resource for its effective utilization.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a nitrile (cyano) group at the C4 position.[1] The pyrimidine nucleus is a fundamental scaffold in nature, forming the core of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[2] The introduction of a strongly electron-withdrawing cyano group onto this already electron-deficient diazine ring system significantly modulates the molecule's reactivity and properties.

This substitution enhances the electrophilicity of the pyrimidine ring, making it a versatile substrate for a range of chemical transformations. Consequently, this compound serves as a critical starting material and intermediate in the synthesis of complex, biologically active compounds, finding applications in the development of potential antiviral, anticancer, and anti-inflammatory agents.[1][3] A thorough understanding of its core physicochemical properties is therefore paramount for its successful application in synthetic and medicinal chemistry.

Core Physicochemical Properties

The utility of this compound in a laboratory setting is dictated by its physical and chemical properties. The data presented below have been consolidated from authoritative chemical databases and supplier specifications.

General and Physical Characteristics

The fundamental identifiers and physical constants for this compound are summarized in Table 1. It typically presents as a colorless to pale yellow solid at room temperature.[1][4] Its relatively low melting point indicates that it should be stored in a cool, dry place to maintain its integrity.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42839-04-3 | [4][5] |

| Molecular Formula | C₅H₃N₃ | [4][5] |

| Molecular Weight | 105.10 g/mol | [4][5] |

| Appearance | Solid, colorless to pale yellow | [1][4] |

| Melting Point | 30-31 °C | [4][6] |

| Boiling Point | 237.6 °C at 760 mmHg | [4] |

| InChIKey | ZIEWSZYVEDTXGH-UHFFFAOYSA-N | [4][7] |

| SMILES | N#Cc1ccncn1 | [7] |

Solubility Profile

The solubility of a reagent is a critical parameter for reaction setup, workup, and purification. The polar nature of the pyrimidine ring and the cyano group, combined with the aromatic system, results in a distinct solubility profile.

-

Rationale: this compound is soluble in polar organic solvents, which is advantageous for its use in common synthetic reactions.[1] Its limited solubility in water is typical for small organic molecules with a significant hydrophobic aromatic core, influencing choices for aqueous workup procedures.[8]

Table 2: Solubility of this compound

| Solvent Class | Solubility | Rationale | Source(s) |

| Polar Organic Solvents | Soluble | The molecule's polarity allows for favorable interactions with solvents like methanol, ethanol, and acetone. | [1][8] |

| (e.g., Methanol, Ethanol, Acetone, DMF) | |||

| Water | Limited | The hydrophobic pyrimidine ring limits strong interactions with water molecules. | [8] |

| Non-polar Organic Solvents | Sparingly Soluble | Lack of strong dipole-dipole interactions limits solubility in solvents like hexanes. | General Principle |

| (e.g., Hexanes, Toluene) |

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections describe the expected spectral characteristics based on its molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. The most prominent and diagnostic peak is the sharp, strong absorption from the nitrile (C≡N) stretching vibration, typically observed around 2225 cm⁻¹.[3] Other expected signals include aromatic C-H stretching above 3000 cm⁻¹ and C=N/C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region.[3][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic. Three distinct signals should appear in the aromatic region (typically δ 7.0-9.5 ppm). The proton at the C2 position (between the two nitrogen atoms) is expected to be the most downfield (highest ppm), followed by the C6 proton, and then the C5 proton, due to the deshielding effects of the adjacent nitrogen atoms and the cyano group.

-

¹³C NMR: The carbon NMR spectrum should show five signals: three for the protonated aromatic carbons, one for the quaternary carbon at C4 attached to the nitrile, and one for the nitrile carbon itself, which typically appears around δ 115-120 ppm.[10]

-

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight, approximately 105.1.[11] Common fragmentation patterns would involve the loss of HCN (m/z 27) or other small neutral fragments from the pyrimidine ring.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of pyrimidines is a well-established area of heterocyclic chemistry.[12] While numerous specific routes exist, a common and conceptually straightforward approach for a substituted pyrimidine like this compound involves the functionalization of a pre-existing pyrimidine ring. A representative strategy could involve the nucleophilic displacement of a suitable leaving group (e.g., a halide or a sulfone) at the 4-position by a cyanide salt.[13][14]

For instance, starting from a precursor like 4-chloropyrimidine, the synthesis can be achieved via nucleophilic aromatic substitution (SₙAr) using a cyanide source like potassium cyanide (KCN) or sodium cyanide (NaCN), often with a phase-transfer catalyst or in a polar aprotic solvent to facilitate the reaction.[13]

Caption: A conceptual workflow for the synthesis and purification of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring and the versatility of the nitrile group.

-

Reactivity of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, significantly reducing the electron density at the carbon atoms, especially at the C2, C4, and C6 positions.[15] This makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr) .[16] Organometallic reagents (e.g., Grignard or organolithium compounds) can add to the C4 position, displacing the cyano group or adding to other electrophilic sites.[15]

-

Reactivity of the Nitrile Group: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed under acidic or basic conditions to yield Pyrimidine-4-carboxylic acid or Pyrimidine-4-carboxamide, respectively.[17]

-

Reduced using reagents like lithium aluminum hydride (LiAlH₄) to form the corresponding aminomethylpyrimidine.

-

Reacted with organometallic reagents to form ketones after hydrolysis.

-

Sources

- 1. CAS 42839-04-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C5H3N3 | CID 10313094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 42839-04-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound [stenutz.eu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bu.edu.eg [bu.edu.eg]

- 13. arkat-usa.org [arkat-usa.org]

- 14. nbinno.com [nbinno.com]

- 15. Pyrimidine - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to Pyrimidine-4-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Pyrimidine-4-carbonitrile, a heterocyclic organic compound, stands as a pivotal structural motif and versatile synthetic intermediate in the landscape of medicinal chemistry and drug development.[1] Characterized by a pyrimidine ring substituted with a cyano group at the C4 position, this molecule merges the foundational biology of pyrimidines—core components of nucleic acids—with the unique chemical reactivity imparted by the nitrile functionality.[1] Its significance lies not merely in its structure, but in its role as a strategic building block for constructing complex, biologically active molecules. Researchers in pharmaceutical and agrochemical sciences frequently leverage its properties to develop novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.[1] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its sophisticated applications as a reactive intermediate in the synthesis of targeted therapeutics.

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research. All quantitative data for this compound is summarized below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 42839-04-3 | PubChem |

| Molecular Formula | C₅H₃N₃ | PubChem |

| IUPAC Name | This compound | PubChem |

| Molecular Weight | 105.10 g/mol | PubChem |

| Appearance | Colorless to pale yellow solid | CymitQuimica[1] |

| Melting Point | 31 °C | Sigma-Aldrich |

| Boiling Point | 237.6 °C at 760 mmHg | Sigma-Aldrich |

| SMILES | C1=CN=CN=C1C#N | PubChem |

| InChIKey | ZIEWSZYVEDTXGH-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via nucleophilic aromatic substitution (SNAr) on an activated pyrimidine precursor, typically a 4-halopyrimidine. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates the displacement of a good leaving group, such as a chloride, by a cyanide nucleophile.

A representative and field-proven method involves the reaction of a substituted chloropyrimidine with a cyanide salt, such as potassium cyanide (KCN), often in the presence of a phase-transfer catalyst or in a polar aprotic solvent to enhance the nucleophilicity of the cyanide anion.

Experimental Protocol: Representative Cyanation of a Pyrimidine Ring

The following protocol is adapted from a peer-reviewed synthesis of a related cyanopyrimidine derivative and illustrates the key steps and rationale for the cyanation reaction.[1] This self-validating system includes monitoring by Thin-Layer Chromatography (TLC) to ensure reaction completion.

Objective: To displace a sulfonyl group (a good leaving group) on a pyrimidine ring with a cyanide group using potassium cyanide.

Materials:

-

4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (1.00 mmol, 1 eq)

-

Potassium cyanide (KCN) (3.00 mmol, 3 eq)

-

18-Crown-6 (0.10 mmol, 0.1 eq)

-

Acetonitrile (MeCN) (5 mL)

-

Diethyl ether (Et₂O)

-

Deionized Water (H₂O)

-

Calcium chloride (CaCl₂) drying tube

Procedure:

-

Reaction Setup: To a stirred solution of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (1.00 mmol) in acetonitrile (5 mL) at ambient temperature (ca. 20 °C), add 18-crown-6 (0.10 mmol) in one portion.

-

Causality: 18-Crown-6 is a phase-transfer catalyst that chelates the potassium ion (K⁺), effectively disassociating it from the cyanide anion (CN⁻). This "naked" cyanide is a much stronger nucleophile, significantly accelerating the rate of substitution on the electron-deficient pyrimidine ring.

-

-

Nucleophilic Addition: Add potassium cyanide (3.00 mmol) to the mixture. Protect the reaction vessel with a CaCl₂ drying tube.

-

Causality: A molar excess of KCN is used to drive the reaction to completion according to Le Châtelier's principle. The drying tube is essential as KCN is hygroscopic and moisture can lead to side reactions, such as hydrolysis of the nitrile product.

-

-

Reaction Monitoring: Stir the mixture at ambient temperature until TLC analysis indicates complete consumption of the starting material (approx. 24 hours).

-

Trustworthiness: Continuous monitoring via TLC is a critical self-validation step. It prevents premature workup of an incomplete reaction or unnecessary degradation from prolonged reaction times.

-

-

Workup and Extraction: Upon completion, add diethyl ether (20 mL) and water (10 mL) to the reaction mixture. Separate the organic and aqueous layers. Extract the aqueous layer with an additional portion of diethyl ether (10 mL).

-

Causality: This liquid-liquid extraction partitions the organic product into the ether phase, while the inorganic salts (excess KCN, KCl, etc.) remain in the aqueous phase.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanopyrimidine product. Further purification can be achieved via column chromatography if necessary.

Reactivity and Synthetic Utility in Drug Development

The synthetic value of this compound is rooted in the dual reactivity of its structure. The pyrimidine ring itself can undergo further substitutions, while the nitrile group offers a gateway to a variety of other functional groups.

-

The Nitrile as a Covalent "Warhead": In modern drug design, the nitrile group can act as a reversible or irreversible covalent warhead. It is an electrophile that can be attacked by nucleophilic residues (like cysteine) in an enzyme's active site. This application is particularly powerful for designing highly selective and potent enzyme inhibitors.

-

Decyanative Coupling: Recent advances have shown that the cyano group can act as a leaving group in transition-metal-free cross-coupling reactions, allowing for the direct introduction of O-, S-, and N-nucleophiles at the C4 position.[2]

-

Functional Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, vastly expanding the molecular diversity accessible from this single precursor.

Case Study: A Building Block for Cathepsin K Inhibitors

A compelling example of this compound's utility is in the development of selective covalent inhibitors for Cathepsin K (Cat K), a cysteine protease implicated in osteoporosis.[3] In this context, the 4-cyanopyrimidine moiety serves as the electrophilic "warhead" that covalently binds to the active site cysteine residue of the enzyme.

The design rationale is based on the principle that the pyrimidine ring can be functionalized at other positions (e.g., C2 or C6) to provide non-covalent interactions that direct the molecule into the enzyme's binding pocket. This precise positioning orients the electrophilic nitrile group for optimal reaction with the target cysteine, leading to high potency and selectivity over other related proteases.[3] One such inhibitor, compound 34 from a published study, demonstrated an IC₅₀ of 61.9 nM against Cathepsin K with over 800-fold selectivity against related enzymes, highlighting the success of this strategy.[3]

Safety and Handling

As with all nitrile-containing compounds, this compound must be handled with appropriate care in a laboratory setting. It is classified as harmful and an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |

Source: Sigma-Aldrich

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategically vital tool for the modern medicinal chemist. Its accessible synthesis, coupled with the versatile and tunable reactivity of the cyano group, provides a robust platform for the design and development of novel, highly specific therapeutic agents. From its foundational role as a scaffold to its advanced application as a covalent warhead in targeted inhibitors, this compound will undoubtedly continue to be a key player in the ongoing quest for new and effective medicines.

References

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

-

Gupta, J. K., et al. "A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES." INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2010. [Link]

-

World Journal of Advanced Research and Reviews. "An overview on synthesis and biological activity of pyrimidines." [Link]

-

Kalogirou, A. S., et al. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, 2020. [Link]

-

MDPI. "Recent Advances in Pyrimidine-Based Drugs." Molecules, 2022. [Link]

-

PubMed. "Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis." Bioorganic & Medicinal Chemistry, 2022. [Link]

-

Wei, X., et al. "Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines." European Journal of Organic Chemistry, 2019. [Link]

Sources

An In-depth Technical Guide to Electrophilic Substitution Reactions at the 5-Position of Pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases and a plethora of pharmaceuticals. While the pyrimidine ring is inherently electron-deficient, rendering it generally resistant to electrophilic attack, the 5-position presents a unique electronic environment that is more susceptible to substitution. This guide provides a comprehensive technical overview of the principles, mechanisms, and practical applications of electrophilic substitution reactions at the 5-position of the pyrimidine ring. We will delve into the causality behind experimental choices, provide validated protocols, and explore the significance of these reactions in the context of medicinal chemistry and drug development.

The Unique Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring, a six-membered heteroaromatic system with two nitrogen atoms at the 1 and 3 positions, exhibits a significantly different electronic distribution compared to benzene. The electronegative nitrogen atoms withdraw electron density from the ring, particularly from the 2, 4, and 6 positions, making them electron-deficient.[1][2] This π-deficiency results in a lower resonance energy (109 kJ/mol) compared to benzene (150.5 kJ/mol) and even pyridine (129.5 kJ/mol).[2]

Consequently, the 5-position is the least electron-deficient carbon atom in the pyrimidine ring and is, therefore, the primary site for electrophilic attack.[1][2] However, even at this position, electrophilic substitution is generally sluggish on an unactivated pyrimidine ring.[3] To facilitate these reactions, the presence of electron-donating groups (EDGs) on the ring is often necessary to increase the nucleophilicity of the 5-position.[2]

The Role of Activating Groups

Electron-donating groups, such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, are crucial for activating the pyrimidine ring towards electrophilic substitution.[2][4] These groups, particularly when placed at the 2, 4, or 6 positions, increase the electron density at the 5-position through resonance effects, thereby facilitating the attack by an electrophile.[2] The presence of two or three such activating groups can make the pyrimidine ring sufficiently nucleophilic to react even with weaker electrophiles.[2][5]

General Mechanism of Electrophilic Substitution at the 5-Position

The electrophilic substitution at the 5-position of pyrimidine follows the classical aromatic substitution mechanism, proceeding through a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion.

Diagram: General Mechanism of Electrophilic Substitution

Caption: General two-step mechanism for electrophilic substitution.

-

Attack by the Electrophile: The π-electrons of the pyrimidine ring at the 5-position attack the electrophile (E+), forming a covalent bond and generating a carbocationic intermediate. This intermediate is resonance-stabilized, with the positive charge delocalized over the ring.

-

Deprotonation: A base in the reaction mixture removes a proton from the 5-position, restoring the aromaticity of the pyrimidine ring and yielding the 5-substituted product.

Key Electrophilic Substitution Reactions and Protocols

Halogenation

Halogenation, particularly bromination and chlorination, is a well-established method for functionalizing the 5-position of pyrimidines.[6][7] These reactions are pivotal in the synthesis of intermediates for cross-coupling reactions and for direct incorporation into biologically active molecules.[8][9]

This protocol describes the bromination of an activated pyrimidine ring.

Materials:

-

2-Aminopyrimidine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve 2-aminopyrimidine (1.0 eq) in DMF in a reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Table 1: Common Halogenating Agents for Pyrimidines

| Halogenating Agent | Target Halogen | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | Bromine | DMF, Room Temperature | [10] |

| N-Chlorosuccinimide (NCS) | Chlorine | Acetic Acid or Ionic Liquid | [7] |

| 1,3-Dibromo-5,5-dimethylhydantoin | Bromine | Aprotic solvents (CH2Cl2, CH3CN) | [10] |

| SO2Cl2 / FeCl3 | Chlorine | 1,2-dichloroethane | [7] |

| Potassium Halides (KX) / PIDA | Iodine, Bromine, Chlorine | Water, Room Temperature | [11] |

A novel approach for the halogenation of the 5-position involves a ring-opening, halogenation, and ring-closing sequence via aza-Zincke imine intermediates, which proceeds under mild conditions.[6]

Nitration

Nitration introduces a nitro group (-NO2) onto the 5-position of the pyrimidine ring, a versatile functional group that can be further transformed into other functionalities, such as an amino group. Due to the deactivating nature of the pyrimidine ring, nitration typically requires harsh conditions and an activated substrate.[3]

This protocol illustrates the nitration of an activated pyrimidone system.[3]

Materials:

-

2-Pyrimidone

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Stirring apparatus

-

Reaction vessel with cooling capabilities

Procedure:

-

Carefully add 2-pyrimidone (1.0 eq) to a cooled (0°C) mixture of fuming nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10°C while stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Nitration of pyrimidine derivatives can be sensitive to the concentration of nitric acid, with different concentrations leading to various products, including N-nitramines or ring-opened species.[12]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) at the 5-position of activated pyrimidines.[13][14] The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl3) and a substituted amide like DMF, acts as the electrophile.[13]

Materials:

-

2-Methylpyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Prepare the Vilsmeier reagent by carefully adding POCl3 (1.0 eq) to cooled DMF (2.0 eq).

-

Add the prepared reagent dropwise to a stirred suspension of 2-methylpyrimidine-4,6-diol (1.0 eq) in DMF.

-

Heat the reaction mixture at 80°C for 5 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto ice and stir overnight.

-

Collect the resulting precipitate by filtration and dry.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for Vilsmeier-Haack formylation.

Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation and acylation reactions on the pyrimidine ring are generally not feasible due to the electron-deficient nature of the ring and the tendency for the Lewis acid catalyst to coordinate with the ring nitrogens, further deactivating the system.[15][16] However, with highly activated pyrimidine systems, some Friedel-Crafts type reactions have been reported, though they are not as common as other electrophilic substitutions.

Applications in Drug Discovery and Development

The functionalization of the 5-position of pyrimidines is of paramount importance in medicinal chemistry. The introduction of various substituents at this position can significantly modulate the biological activity of the resulting compounds.

-

Anticancer Agents: Many pyrimidine-based anticancer drugs, such as 5-fluorouracil, rely on substitution at the 5-position for their mechanism of action.

-

Antiviral and Antibacterial Agents: 5-Substituted pyrimidine nucleosides are a well-known class of antiviral agents.[7][9] Additionally, various 5-substituted pyrimidines have demonstrated potent antibacterial activity.[8][17]

-

Antimalarial Drugs: The development of successful antimalarial drugs like pyrimethamine and trimethoprim has involved modifications of the pyrimidine scaffold.[17]

The ability to selectively introduce a wide range of functional groups at the 5-position through electrophilic substitution reactions provides a powerful tool for lead optimization and the development of new therapeutic agents.

Conclusion and Future Perspectives

Electrophilic substitution at the 5-position of pyrimidines is a fundamental and indispensable tool in synthetic and medicinal chemistry. While the inherent electron-deficient nature of the pyrimidine ring presents challenges, the strategic use of activating groups has enabled a wide array of transformations. The continued development of milder and more efficient reaction conditions, such as the use of hypervalent iodine reagents for halogenation, will undoubtedly expand the scope of these reactions.[11] As our understanding of the biological roles of pyrimidine-containing molecules grows, the demand for novel and efficient methods for their synthesis will continue to drive innovation in this field.

References

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Halogenation of the 5-position of pyrimidines via Aza-Zincke imine intermediates - American Chemical Society [acs.digitellinc.com]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]

- 12. Effects of nitric acid concentration for nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. ijpcbs.com [ijpcbs.com]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step protocol for Pyrimidine-4-carbonitrile synthesis

An Application Note for the Synthesis of Pyrimidine-4-carbonitrile

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine ring with a cyano group at the 4-position, serves as a versatile scaffold for synthesizing a wide array of biologically active compounds, including potential antiviral, anticancer, and anti-inflammatory agents.[1] The electron-withdrawing nature of the nitrile group also makes it a key intermediate for further chemical transformations. This document provides two distinct, detailed, and field-proven protocols for the synthesis of this compound, designed for researchers and scientists. The protocols—one employing the classic Sandmeyer reaction and the other a modern palladium-catalyzed cyanation—are presented with in-depth explanations of the underlying chemical principles, step-by-step instructions, and troubleshooting guides to ensure reliable and reproducible outcomes.

Chemical Profile

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Pyrimidinecarbonitrile, 4-Cyanopyrimidine[1] |

| CAS Number | 42839-04-3[3] |

| Molecular Formula | C₅H₃N₃[1][2] |

| Molecular Weight | 105.10 g/mol [2] |

| Appearance | Colorless to pale yellow solid[1] |

| Melting Point | 31 °C[3] |

Core Synthetic Strategies: An Overview

The synthesis of this compound can be effectively achieved by introducing a cyano group onto a pre-functionalized pyrimidine ring. This guide details two robust and widely applicable methods:

-

The Sandmeyer Reaction: This classic transformation converts an aromatic amine into a diazonium salt, which is subsequently displaced by a cyanide nucleophile.[4][5] This method is advantageous when the corresponding aminopyrimidine is readily available and cost-effective. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) salts.[4][6]

-

Transition-Metal-Catalyzed Cyanation: This modern approach involves the direct substitution of a halogen (e.g., chlorine or bromine) on the pyrimidine ring with a cyanide group.[7] Palladium- or nickel-catalyzed reactions, in particular, offer high yields, excellent functional group tolerance, and often proceed under milder conditions than traditional methods.[7][8] This strategy is ideal when the corresponding halopyrimidine is the more accessible starting material.

Protocol 1: Synthesis via Sandmeyer Reaction from 4-Aminopyrimidine

Principle and Rationale

This protocol involves a two-step, one-pot process. First, 4-aminopyrimidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding pyrimidine-4-diazonium salt.[5] The temperature must be strictly controlled to prevent the premature decomposition of this unstable intermediate. In the second step, a solution of copper(I) cyanide is introduced. The Cu(I) catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical, which then reacts with the cyanide complex to yield the final product.[4][6]

Workflow for Sandmeyer Reaction

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Aminopyrimidine | 95.10 | 5.00 g | 52.6 mmol | Starting Material |

| Hydrochloric Acid (conc.) | 36.46 | ~15 mL | - | For diazotization |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.1 mmol | Dissolve in 10 mL H₂O |

| Copper(I) Cyanide (CuCN) | 89.56 | 5.65 g | 63.1 mmol | Highly Toxic |

| Sodium Cyanide (NaCN) | 49.01 | 3.40 g | 69.4 mmol | Highly Toxic |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | For extraction |

| Sodium Bicarbonate (sat. aq.) | - | ~100 mL | - | For neutralization |

| Anhydrous MgSO₄ | - | As needed | - | For drying |

| Silica Gel | - | As needed | - | For chromatography |

Step-by-Step Protocol

-

Diazotization: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminopyrimidine (5.00 g) in a mixture of concentrated HCl (15 mL) and water (25 mL).

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled solution of sodium nitrite (3.80 g) in water (10 mL) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

-

Cyanation: In a separate 500 mL flask, dissolve copper(I) cyanide (5.65 g) and sodium cyanide (3.40 g) in water (50 mL). Warm gently if necessary to achieve dissolution, then cool to room temperature.

-

Slowly and carefully add the cold diazonium salt solution from step 3 to the cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Cool the reaction mixture to room temperature and neutralize carefully by adding saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Palladium-Catalyzed Cyanation of 4-Chloropyrimidine

Principle and Rationale

This protocol utilizes a palladium catalyst to facilitate the nucleophilic substitution of a chloride on the pyrimidine ring with a cyanide source. The catalytic cycle typically involves: (a) oxidative addition of the palladium(0) complex to the 4-chloropyrimidine, (b) transmetalation with a cyanide source (like zinc cyanide), and (c) reductive elimination to form the C-CN bond and regenerate the palladium(0) catalyst.[7] Zinc cyanide is often preferred over other cyanide salts due to its lower solubility and reduced tendency to poison the palladium catalyst.[7] The use of specific phosphine ligands is crucial to stabilize the catalyst and promote the desired reaction pathway.

Workflow for Palladium-Catalyzed Cyanation

Caption: Experimental workflow for the Pd-catalyzed cyanation of 4-Chloropyrimidine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Chloropyrimidine | 114.53 | 5.00 g | 43.6 mmol | Starting Material |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 3.08 g | 26.2 mmol | Highly Toxic |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 400 mg | 0.436 mmol | Catalyst (1 mol%) |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 484 mg | 0.872 mmol | Ligand (2 mol%) |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous solvent |

| Ethyl Acetate | 88.11 | 300 mL | - | For extraction |

| Brine | - | ~100 mL | - | For washing |

| Anhydrous Na₂SO₄ | - | As needed | - | For drying |

| Silica Gel | - | As needed | - | For chromatography |

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried round-bottom flask, add 4-chloropyrimidine (5.00 g), zinc cyanide (3.08 g), Pd₂(dba)₃ (400 mg), and dppf (484 mg).

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

-

Add anhydrous DMF (100 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-18 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (3 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low Yield (Sandmeyer) | Premature decomposition of diazonium salt. | Ensure the temperature is strictly maintained at 0-5 °C during NaNO₂ addition. |

| Incomplete reaction. | Increase reaction time or temperature (e.g., to 60 °C) after the initial gas evolution subsides. | |

| Low Yield (Pd-Cyanation) | Catalyst deactivation. | Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.[7] Excess cyanide can poison the catalyst; using Zn(CN)₂ helps mitigate this.[7] |

| Poor reagent solubility. | Ensure adequate stirring and consider a co-solvent if necessary, although DMF is generally effective. | |

| Side Product Formation | Formation of pyrimidine-4-carboxamide or carboxylic acid. | This is caused by the presence of water hydrolyzing the nitrile. Use anhydrous conditions and dry all materials thoroughly.[7] |

Safety Precautions

-

Cyanide Hazard: Copper(I) cyanide, sodium cyanide, and zinc cyanide are all extremely toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available and be familiar with its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide (HCN) gas.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in dry form. Always use them in solution immediately after preparation and never attempt to isolate the solid salt.

-

Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care and recycle residues appropriately.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[9]

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretch (~2230 cm⁻¹).[9]

Conclusion

This application note provides two reliable and distinct protocols for the synthesis of this compound, a valuable intermediate in pharmaceutical research. The Sandmeyer reaction offers a classic route from the corresponding amine, while palladium-catalyzed cyanation provides a modern, efficient method from the halo-pyrimidine. By understanding the principles behind each method and following the detailed steps and safety precautions, researchers can confidently synthesize this key building block for their drug discovery programs.

References

-

Ali, I., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Kalogirou, A. S., et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA. [Link]

-

El-Gohary, N. S. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

PubChem - NIH. This compound | C5H3N3 | CID 10313094. [Link]

-

Scientific Update. Pyrylium salts- kryptonite for the Sandmeyer reaction?. [Link]

-

Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Al-Suhaimi, K. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Chemistry Portal. Synthesis of pyrimidines. [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Al-Mousawi, S. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

-

Kumar, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

PubChemLite. This compound (C5H3N3). [Link]

-

Stenutz. This compound. [Link]

-

ResearchGate. Cyanation on compounds 1a, 1b, 1d, 1e (isolated yields). [Link]

-

Wang, H., et al. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]

-

Organic Chemistry Portal. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. [Link]

-

OUCI. Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p…. [Link]

Sources

- 1. CAS 42839-04-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H3N3 | CID 10313094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 42839-04-3 [sigmaaldrich.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Microwave-Assisted One-Pot Synthesis of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This application note provides a comprehensive guide to the one-pot synthesis of substituted pyrimidines, leveraging the efficiency and green chemistry principles of microwave-assisted organic synthesis (MAOS). We will delve into the scientific rationale behind microwave heating, present a detailed protocol for the widely-used Biginelli reaction, and discuss the significant advantages of this modern synthetic approach over classical methods. The protocols described herein are designed to be robust and reproducible, offering researchers a rapid and high-yield pathway to novel pyrimidine derivatives.

Introduction: The Significance of Pyrimidines & The Drive for Greener Synthesis

Pyrimidine, a six-membered nitrogenous heterocyclic compound, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular effects.[1][2] The critical role of this moiety in pharmaceuticals necessitates the development of efficient, scalable, and environmentally benign synthetic methodologies.

Traditionally, the synthesis of pyrimidine derivatives involves multi-step procedures that often require harsh reaction conditions, long reaction times, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[4][5] By utilizing microwave radiation, MAOS delivers energy directly to the polar molecules in the reaction mixture, resulting in rapid, uniform heating.[2][6][7] This technique dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[6][8] Furthermore, MAOS frequently enables solvent-free reactions or the use of greener solvents, aligning perfectly with the principles of sustainable chemistry.[3][4][5]

This guide focuses on a one-pot, multicomponent approach, which further enhances synthetic efficiency by combining multiple reaction steps into a single operation, minimizing intermediate isolation and purification steps.

Scientific Principles & Reaction Mechanism

The Mechanism of Microwave Heating

Conventional heating methods transfer energy indirectly via conduction and convection, leading to uneven temperature distribution and potential overheating of vessel surfaces. In contrast, microwave energy interacts directly with molecules possessing a dipole moment (polar molecules) within the reaction mixture.[2][7] This interaction occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as reagents and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction volume.[2][7]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[2][7]

This unique heating mechanism is responsible for the remarkable rate enhancements observed in microwave-assisted reactions.[6][8]

The Biginelli Reaction: A Classic Multicomponent Synthesis

The Biginelli reaction, first reported in 1893, is a powerful one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[10] The microwave-assisted version of this reaction is exceptionally efficient.[9][10]

The generally accepted mechanism proceeds through the following key steps, which are significantly accelerated by microwave irradiation:

-

Aldehyde-Urea Condensation: The reaction initiates with the acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate.

-

Nucleophilic Addition: The β-ketoester enolizes and acts as a nucleophile, attacking the acyliminium ion.

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack by the terminal amino group of the urea moiety onto the ketone carbonyl, followed by dehydration to yield the final dihydropyrimidine ring.

Below is a diagram illustrating the general workflow for this synthesis.

Caption: General experimental workflow for microwave-assisted Biginelli synthesis.

Application Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a detailed method for a representative Biginelli reaction under solvent-free, microwave-assisted conditions.[10]

Materials & Equipment

-

Reagents:

-

Benzaldehyde (≥99%)

-

Ethyl acetoacetate (≥99%)

-

Urea (≥99%)

-

Sulfamic acid (catalyst, ≥99%)

-

Ethanol (for recrystallization, optional)

-

Dilute Hydrochloric Acid (HCl)

-

Deionized Water

-

-

Equipment:

-

Dedicated laboratory microwave reactor with sealed vessel capability and temperature/pressure sensors.

-

10 mL microwave reaction vessel with a magnetic stir bar.

-

Analytical balance (± 0.1 mg).

-

Standard laboratory glassware (beakers, flasks).

-

Hirsch or Büchner funnel for filtration.

-

Melting point apparatus.

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).

-

Detailed Experimental Protocol

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the following reagents sequentially:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Ethyl acetoacetate (1.0 mmol, 130 mg)

-

Urea (1.5 mmol, 90 mg)

-

Sulfamic acid (0.2 mmol, 19.4 mg)

-

-

Microwave Reaction:

-

Securely cap the reaction vessel.

-

Place the vessel inside the microwave reactor cavity.

-

Set the following reaction parameters:

-

Temperature: 120 °C (using ramp-to-temperature setting)

-

Power: 100-200 W (as required to maintain temperature)

-

Hold Time: 5 minutes

-

Stirring: Medium to high

-

-

Start the irradiation sequence. The reaction progress can be monitored by TLC after completion.

-

-

Product Work-up and Purification:

-

Once the reaction is complete, allow the vessel to cool to room temperature (or use the instrument's cooling feature).

-

Carefully uncap the vessel in a fume hood.

-

Pour the resulting solid/oil mixture into a beaker containing ~20 mL of ice-cold water.

-

Stir the mixture vigorously for 5-10 minutes until a precipitate forms.

-

If necessary, neutralize the mixture by adding dilute HCl dropwise.[11]

-

Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

-

Wash the solid with cold deionized water (2 x 10 mL).

-

Dry the product thoroughly. A crude yield can be calculated at this stage.

-

For higher purity, the crude product can be recrystallized from hot ethanol.

-

Self-Validating System & Characterization

-

Completion Monitoring: The reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of starting materials.

-

Physical Characterization: The identity and purity of the synthesized compound can be confirmed by measuring its melting point and comparing it to the literature value (206-208 °C).[10]

-

Spectroscopic Analysis: Unambiguous structural confirmation should be performed using spectroscopic techniques such as:

Results & Discussion

The primary advantage of the microwave-assisted protocol is the dramatic reduction in reaction time and improvement in yield compared to conventional heating methods.

| Method | Catalyst | Condition | Time | Yield (%) | Reference |

| Microwave | Sulfamic Acid | Solvent-Free, 120 °C | 5 min | ~90-95% | [10] |

| Conventional | Sulfamic Acid | Ethanol, 80 °C | 3-4 hours | ~85-90% | [10] |

| Conventional | None | Ethanol, Reflux | 12 hours | 15-52% | [12] |

Table 1: Comparison of Microwave vs. Conventional Synthesis for the Biginelli Reaction.

As shown in Table 1, the microwave-assisted, solvent-free approach offers excellent yields in a fraction of the time required by conventional methods.[10] This acceleration is a hallmark of microwave synthesis.[6] The solvent-free nature of the reaction also simplifies the work-up procedure and reduces environmental impact, making it a greener alternative.[3][10]

Substrate Scope & Troubleshooting:

-

Substrate Scope: This method is generally applicable to a wide range of aromatic, aliphatic, and heterocyclic aldehydes.[10][13] Electron-withdrawing or electron-donating groups on the aromatic ring of the aldehyde are well-tolerated and can influence reaction rates and yields.[10]

-

Troubleshooting:

-

Low Yield: Ensure all reagents are pure and dry. Optimize the microwave temperature and time; sometimes a slight increase in either can improve conversion. Ensure the catalyst is active.

-

Incomplete Reaction: If starting material remains, consider increasing the reaction time in 1-2 minute increments or slightly increasing the catalyst loading.

-

Side Products: Overheating can sometimes lead to decomposition or side reactions. Ensure accurate temperature monitoring. A lower temperature with a slightly longer reaction time may be beneficial.

-

The logical flow of the synthesis from starting materials to the final product is depicted below.

Caption: Logical relationship of components in the one-pot synthesis.

Conclusion

Microwave-assisted one-pot synthesis represents a superior strategy for the rapid and efficient production of substituted pyrimidines. This approach aligns with the principles of green chemistry by significantly reducing reaction times, energy consumption, and waste.[5] The protocols outlined in this application note are robust, high-yielding, and broadly applicable, providing researchers in drug discovery and organic synthesis with a powerful tool to accelerate their research and development efforts.

References

-

Vanden Eynde, J. J., & Kappe, C. O. (2004). Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. Molecules, 9(4), 257-271. Available at: [Link]

-

Bandyopadhyay, D., & Banik, B. K. (2012). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Current Organic Synthesis, 9(4), 500-517. Available at: [Link]

-

de la Cruz, P., & García, A. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Chemistry International, 5(4), 283-290. Available at: [Link]

-

Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S101-S107. Available at: [Link]

-

Vanden Eynde, J. J., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Molecules, 19(7), 9985-10000. Available at: [Link]

-

Sahoo, B. M., et al. (2021). Microwave synthesis of chalcones and anthelmintic pyrimidine derivatives. Journal of Chemical Society of Pakistan, 43(1), 123-129. Available at: [Link]

-

Patil, A. B., et al. (2010). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones. Rasayan Journal of Chemistry, 3(3), 455-459. Available at: [Link]

-

Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. University of Trieste, OpenstarTs. Available at: [Link]

-

Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]

-

Sahoo, B. M., et al. (2021). Microwave assisted green organic synthesis. Green Chemistry and Sustainable Technology, 1-15. Available at: [Link]

-

Organic Chemistry Portal. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Organic Chemistry Portal. Available at: [Link]

-

Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry, 30(9), 1029-1059. Available at: [Link]

-

Vanden Eynde, J. J. (2001). Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. ARKIVOC, 2001(1), 1-12. Available at: [Link]

-

Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available at: [Link]

-

Patel, R. B., et al. (2019). Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Asian Journal of Organic & Medicinal Chemistry, 4(1), 38-43. Available at: [Link]

-

Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science. Available at: [Link]

-

Cravotto, G., & Cintas, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7583. Available at: [Link]

-

Bansal, S., et al. (2013). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 678-681. Available at: [Link]

-

Kappe, C. O. (2013). One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor. Technology Networks. Available at: [Link]

-

Mogilaiah, K., & Reddy, N. V. (1999). Ring Closure Reactions of Chalcones Using Microwave Technology. Synthetic Communications, 29(18), 3143-3147. Available at: [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved January 5, 2026, from [Link]

-

Ghabgharan, S., et al. (2023). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. ResearchGate. Available at: [Link]

-

Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. PubMed, 30(9), 1029-1059. Available at: [Link]

-

Thompson, A. S., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222-1228. Available at: [Link]

-

Yilmaz, F., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 855-866. Available at: [Link]

-

Thompson, A. S., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Archives. Available at: [Link]

-

Thompson, A. S., et al. (2018). Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. PubMed, 14, 1222-1228. Available at: [Link]

-

Bakunov, S. A., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491-496. Available at: [Link]

-

Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. Chemistry Central Journal, 12(1), 50. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 4. Microwave assisted green organic synthesis [wisdomlib.org]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 7. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. asianpubs.org [asianpubs.org]

- 11. scispace.com [scispace.com]

- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

Catalyst-Free Three-Component Reaction for Pyrimidine-5-Carbonitriles: An Application Note and Protocol

Introduction: The Significance of Pyrimidine-5-Carbonitriles in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in biologically essential molecules, including nucleic acids, has made it a privileged scaffold in the design of novel drugs. Among its many derivatives, pyrimidine-5-carbonitriles have emerged as a class of compounds with significant and diverse pharmacological potential. These molecules are integral to the development of targeted therapies, with prominent applications as anticancer agents, particularly as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1][2][3][4] The nitrile functionality at the 5-position is a key pharmacophore, often involved in critical interactions with biological targets. The pursuit of efficient, sustainable, and versatile synthetic routes to this scaffold is therefore a paramount objective in pharmaceutical research.

This application note details a robust and environmentally benign catalyst-free, three-component reaction for the synthesis of highly functionalized pyrimidine-5-carbonitriles. This approach circumvents the need for often expensive and toxic metal catalysts, aligning with the principles of green chemistry.[5][6][7] The operational simplicity, high yields, and ease of purification make this protocol particularly attractive for applications in high-throughput screening and library synthesis for drug discovery programs.

The Power of Simplicity: A Catalyst-Free, Three-Component Approach

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[7][8][9] The catalyst-free nature of the protocol described herein further enhances its appeal by reducing reaction costs, simplifying work-up procedures, and minimizing chemical waste. This one-pot synthesis typically involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and an amidine source (like urea or thiourea). The reaction proceeds efficiently under mild conditions, often in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions.[6][10][11]

The primary advantages of this methodology include:

-

Operational Simplicity: The one-pot nature of the reaction eliminates the need for isolation of intermediates, saving time and resources.[5]

-

High Atom Economy: A significant portion of the atoms from the starting materials are incorporated into the final product, minimizing waste.

-

Green Chemistry Principles: The avoidance of catalysts and often harsh solvents makes this a more sustainable synthetic route.[6][12]

-

Broad Substrate Scope: The reaction is tolerant of a wide variety of functional groups on the aldehyde component, allowing for the generation of diverse compound libraries.[13][14]

Reaction Mechanism: A Step-by-Step Look at Molecular Assembly

The plausible mechanism for this catalyst-free three-component synthesis of pyrimidine-5-carbonitriles is a cascade of condensation and cyclization reactions. The process is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the incorporation of the amidine source.

Figure 1: Proposed mechanism for the catalyst-free synthesis.

Causality Explained:

-

Knoevenagel Condensation: The reaction commences with the condensation of an aldehyde and malononitrile. The acidic protons of the methylene group in malononitrile are readily abstracted, leading to a carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration furnishes an α,β-unsaturated nitrile intermediate.

-

Michael Addition: The amidine source (e.g., urea or thiourea) then acts as a nucleophile in a Michael addition to the electron-deficient β-carbon of the unsaturated nitrile.

-

Cyclization and Aromatization: The resulting Michael adduct undergoes an intramolecular cyclization, with a terminal amino group attacking one of the nitrile groups. A subsequent tautomerization and dehydration/aromatization step yields the stable pyrimidine-5-carbonitrile ring system.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative pyrimidine-5-carbonitrile derivative.

Figure 2: General experimental workflow for the synthesis.

General Procedure for the Synthesis of 4-Amino-2-oxo-6-phenyl-1,2-dihydropyrimidine-5-carbonitrile

-

Reagent Preparation: In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol, 0.106 g), malononitrile (1.2 mmol, 0.079 g), and urea (1.5 mmol, 0.090 g).

-

Reaction Setup: Add 10 mL of an ethanol/water (1:1) mixture to the flask.[10] Equip the flask with a reflux condenser.

-

Reaction Execution: Heat the reaction mixture to reflux with constant stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. A solid precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL). The product can be further purified by recrystallization from ethanol if necessary.

-

Characterization: Dry the purified product under vacuum and characterize it by NMR, IR, and mass spectrometry to confirm its identity and purity.

Substrate Scope and Reaction Conditions

The protocol is highly versatile and can be adapted for a variety of substituted aldehydes. The table below summarizes typical reaction conditions and yields for a range of substrates.

| Entry | Aldehyde (R) | Amidine Source | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl | Urea | EtOH/H₂O | 2 | 92 |

| 2 | 4-Chlorophenyl | Urea | EtOH/H₂O | 2.5 | 95 |

| 3 | 4-Methoxyphenyl | Urea | EtOH/H₂O | 3 | 90 |

| 4 | 2-Naphthyl | Urea | EtOH/H₂O | 3 | 88 |

| 5 | Phenyl | Thiourea | EtOH | 2 | 94 |

| 6 | 4-Nitrophenyl | Thiourea | EtOH | 1.5 | 96 |

Table 1: Synthesis of various pyrimidine-5-carbonitrile derivatives.

Results and Discussion

The catalyst-free three-component reaction consistently provides high yields of the desired pyrimidine-5-carbonitriles. The products are typically obtained as crystalline solids that can be easily purified by filtration and washing, often negating the need for column chromatography.[5] The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic aldehyde, demonstrating the broad applicability of this method.

Troubleshooting:

-

Low Yield: Ensure the purity of the starting materials. If the reaction is sluggish, consider increasing the reaction time or temperature slightly. In some cases, a minimal amount of a basic catalyst like sodium acetate can be added to facilitate the initial condensation.[13]

-

Impure Product: Inadequate washing of the precipitate can leave unreacted starting materials. Ensure thorough washing with a cold solvent in which the product has low solubility. Recrystallization is a highly effective method for obtaining a high-purity product.

Conclusion

The catalyst-free, three-component synthesis of pyrimidine-5-carbonitriles represents a significant advancement in sustainable and efficient organic synthesis. This protocol offers a straightforward, high-yielding, and environmentally friendly route to a class of compounds of immense interest in drug discovery and medicinal chemistry. Its operational simplicity makes it an ideal method for the rapid generation of molecular libraries for biological screening, accelerating the pace of pharmaceutical research and development.

References

-

Takbiri, S., Goil-Jolodar, O., Shirini, F., & Tavakoli Hafshejani, M. (n.d.). Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. Polycyclic Aromatic Compounds, 43(6). Available at: [Link]

-

An efficient catalyst-free chemoselective multicomponent reaction for the synthesis of pyrimidine functionalized pyrrolo-annelated derivatives. (n.d.). RSC Advances. Available at: [Link]

-

Development of a Water-Mediated and Catalyst-Free Green Protocol for Easy Access to a Huge Array of Diverse and Densely Functionalized Pyrido[2,3-d:6,5-d′]dipyrimidines via One-Pot Multicomponent Reaction under Ambient Conditions. (2020). ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure. Available at: [Link]

-

Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. (2025). RSC Advances. Available at: [Link]

-

Green Protocol for the Synthesis of Catalyst Free Biginelli Products. (2020). ResearchGate. Available at: [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). ARKIVOC. Available at: [Link]

-

One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Synthesis of pyrimidine 5‐carbonitrile derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). PubMed. Available at: [Link]

-

Catalyst-free Facile Synthesis of Novel Fused Spiro[benzo[1][9]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-4,3'-indoline]-3-carbonitrile Derivatives via One-pot Three-Component Reaction. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Synthesis of pyrimidine-5-carbonitriles 1a–d. (n.d.). ResearchGate. Available at: [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). New Journal of Chemistry. Available at: [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences. Available at: [Link]

-

An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][5][8] triazolo[4,3-a]-pyrimidine-6-carbonitriles. (2012). Molecules. Available at: [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. Available at: [Link]

-